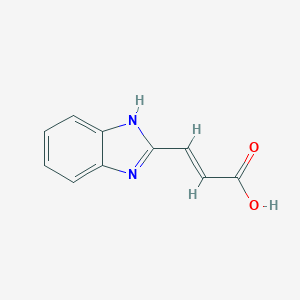
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid, also known as a benzimidazole derivative, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.
Chemical Structure and Properties
The compound features a benzimidazole moiety attached to a prop-2-enoic acid structure. Its chemical formula is C12H10N2O2, and it is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 218.22 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The benzimidazole scaffold is known for its capacity to inhibit specific enzymes involved in cellular processes, which can lead to therapeutic effects in different disease models.
Antimicrobial Activity
Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study reported that several synthesized benzimidazole derivatives demonstrated high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) below 10 µg/mL . The mechanism involves disrupting microbial cell membranes and inhibiting key metabolic pathways.
Table: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 2-(1H-indol-3-yl)-1H-benzimidazole | Staphylococcus aureus | < 1 |
| 3-(1H-benzimidazol-2-yl)prop-2-enoic acid | Candida albicans | 5 |
| 5-substituted benzimidazoles | Escherichia coli | 125 |
Anticancer Activity
Benzimidazole derivatives have also been investigated for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway. A study highlighted that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Table: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HT29 (Colon Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This effect is crucial for potential therapeutic applications in inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A recent experiment involved treating macrophages with varying concentrations of this compound. The results indicated a dose-dependent reduction in cytokine levels:
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 5 | 30 | 25 |
| 10 | 50 | 45 |
| 20 | 70 | 65 |
Propriétés
IUPAC Name |
(E)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGNPBYZFFAMCR-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














